4-Chloro-2-phenylquinazoline
Overview
Description
4-Chloro-2-phenylquinazoline is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with a chlorine atom and a phenyl group attached at the 4 and 2 positions, respectively. This compound serves as a key intermediate in the synthesis of various derivatives with potential biological activities, including antiplasmodial, antidepressant, and anti-diabetic properties, as well as in the development of ligands for asymmetric catalysis and inhibitors for enzymes like human heart chymase .
Synthesis Analysis
The synthesis of 4-chloro-2-phenylquinazoline derivatives can be achieved through various methods. One approach involves microwave-assisted Suzuki-Miyaura cross-coupling, which has been used to create a series of 4-aryl-substituted 2-trichloromethylquinazoline derivatives with antiplasmodial activity . Another method includes a multistep synthesis that leads to the formation of a biaryl linkage through Pd-catalyzed coupling, followed by a metal-catalyzed reaction to introduce a naphthylphosphorus bond . Additionally, amination reactions with amide solvents have been employed to synthesize 4-amino-2-phenylquinoline derivatives .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using techniques such as FT-IR, NMR, Mass spectra, and single-crystal X-ray diffraction. These studies have revealed the presence of C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, which contribute to the stabilization of the crystal packing and the formation of a three-dimensional supramolecular network . The molecular structures of isomeric chlorobenzylidene-amino substituted dihydroquinazolinones have also been determined, showcasing a variety of halogen-mediated weak interactions .
Chemical Reactions Analysis
4-Chloro-2-phenylquinazoline acts as a versatile building block for chemical reactions. Its reactivity has been explored for the direct introduction of the 2-quinazolinyl moiety into other compounds. Various methods for the selective removal of the 4-chloro substituent have been tested, with the Stille-type coupling found to be the most efficient . The compound's ability to undergo substitution reactions is also evident in the synthesis of substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives, which serve as nonpeptide inhibitors of human heart chymase .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-2-phenylquinazoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as chlorine, can enhance the compound's ability to participate in hydrophobic interactions and affect its basicity . The compound's solubility, melting point, and stability can be tailored by modifying the substituents on the quinazoline ring. The basicity of 4-amino-2-phenylquinazolines has been studied, with dissociation constants determined for various substituted compounds .
Scientific Research Applications
Quinazoline and Quinazolinone Derivatives
- Summary of the Application: Quinazoline and quinazolinone derivatives, including 4-Chloro-2-phenylquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
- Results or Outcomes: Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Various substituted quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
Synthesis of Axially Chiral Quinazoline-Containing Phosphinamine Ligand
- Summary of the Application: 4-Chloro-2-phenylquinazoline has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand .
- Results or Outcomes: The synthesis of axially chiral quinazoline-containing phosphinamine ligand can lead to the development of new catalysts and materials .
Conversion of Phenols to Anilines
- Summary of the Application: 4-Chloro-2-phenylquinazoline has been used as a reagent for the conversion of phenols to anilines .
- Results or Outcomes: The conversion of phenols to anilines is a key transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers .
Synthesis of Biologically Active Molecules
- Summary of the Application: 4-Chloro-2-phenylquinazoline has been used as a reactant in the synthesis of biologically active molecules, including nitrotriazole amines or nitroimidazole amines for use as antitrypanosomal activity and mammalian cytotoxicity . It has also been used in the synthesis of quinazoline-containing piperazinylpyrimidine derivatives with antitumor activity .
- Results or Outcomes: The synthesis of biologically active molecules can lead to the development of new drugs and treatments .
Suzuki-Miyaura Cross-Coupling and Catalyst-Free / Base-Free Water Promoted Nucleophilic Aromatic Substitution
- Summary of the Application: 4-Chloro-2-phenylquinazoline has been used as a reactant in Suzuki-Miyaura cross-coupling and catalyst-free / base-free water promoted nucleophilic aromatic substitution .
- Results or Outcomes: These reactions are key transformations in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHKONRNYCDRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215132 | |
Record name | 4-Chloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylquinazoline | |
CAS RN |
6484-25-9 | |
Record name | 4-Chloro-2-phenylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6484-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-phenylquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6484-25-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400965 | |
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Record name | 4-Chloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-phenylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORO-2-PHENYLQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QRD56Y64F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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